molecular formula C8H8BrF B029555 1-(2-Bromoethyl)-4-fluorobenzene CAS No. 332-42-3

1-(2-Bromoethyl)-4-fluorobenzene

Cat. No.: B029555
CAS No.: 332-42-3
M. Wt: 203.05 g/mol
InChI Key: FLRUNCJXOVYWDH-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-4-fluorobenzene is an organic compound that belongs to the class of aryl halides It consists of a benzene ring substituted with a bromine atom on an ethyl chain and a fluorine atom on the para position relative to the ethyl chain

Scientific Research Applications

1-(2-Bromoethyl)-4-fluorobenzene has several scientific research applications, including:

  • Organic Synthesis: : It serves as a building block for the synthesis of more complex organic molecules

  • Pharmaceutical Research: : The compound is used in the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds. Its ability to undergo various chemical reactions makes it a versatile intermediate in drug development.

  • Material Science: : this compound is used in the development of new materials, such as polymers and liquid crystals, due to its unique electronic properties.

Safety and Hazards

Handling bromoethylbenzene compounds requires appropriate safety measures. They can cause skin and eye irritation, and may be harmful if swallowed or inhaled . It’s important to use personal protective equipment and ensure adequate ventilation when handling these compounds .

Preparation Methods

1-(2-Bromoethyl)-4-fluorobenzene can be synthesized through several methods. One common synthetic route involves the bromination of 4-fluorotoluene followed by the substitution of the methyl group with an ethyl group. The reaction conditions typically include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as carbon tetrachloride (CCl4) or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete bromination.

Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow reactors, to achieve higher yields and purity. These methods often optimize reaction conditions, including temperature, pressure, and the use of catalysts, to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

1-(2-Bromoethyl)-4-fluorobenzene undergoes various chemical reactions, including:

  • Nucleophilic Substitution Reactions: : The bromine atom in this compound can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, to form new compounds. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and primary or secondary amines.

  • Oxidation Reactions: : The ethyl chain can be oxidized to form carboxylic acids or aldehydes. Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used for these reactions.

  • Reduction Reactions: : The compound can undergo reduction reactions to form the corresponding ethylbenzene derivative. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Coupling Reactions: : this compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds. These reactions typically involve the use of palladium catalysts and boronic acids or esters.

Comparison with Similar Compounds

1-(2-Bromoethyl)-4-fluorobenzene can be compared to other similar compounds, such as:

  • 1-(2-Bromoethyl)benzene: : This compound lacks the fluorine atom on the benzene ring, resulting in different chemical properties and reactivity.

  • 1-(2-Chloroethyl)-4-fluorobenzene: : The chlorine atom in place of the bromine atom results in different reactivity and chemical properties.

  • 1-(2-Bromoethyl)-4-chlorobenzene: : The presence of both bromine and chlorine atoms on the benzene ring results in unique chemical properties and reactivity.

Properties

IUPAC Name

1-(2-bromoethyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRUNCJXOVYWDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50341450
Record name 1-(2-Bromoethyl)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332-42-3
Record name 1-(2-Bromoethyl)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluorophenethyl bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2-(4-fluorophenyl)ethyl alcohol (13.4 mL, 107 mmol) in dry toluene (150 mL) at 0° C. was added phosphorous tribromide (21.1 mL, 224 mmol). The resulting mixture was stirred at ambient temperature for 5 days and then recooled to 0° C. and crushed ice (200 g) added. The aqueous layer was extracted with ether (2×120 mL) and the combined organic extracts were then washed with saturated aqueous sodium bicarbonate solution (2×30 mL), dried (MgSO4) and concentrated in vacuum. Distillation afforded 2-(4-fluorophenyl)ethyl bromide as a colorless oil (14.08 g, 31%); b.p. 103° C. @12 mm Hg.
Quantity
13.4 mL
Type
reactant
Reaction Step One
Quantity
21.1 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Phosphorus tribromide (14 g) was added, over 2 minutes, to a solution of 2-(4-fluorophenyl)ethanol (14 g) in carbon tetrachloride (80 ml). The mixture was heated under reflux for 2 hours then cooled in an ice bath. 10% Aqueous sodium carbonate solution was added until all of the solid has dissolved. The mixture was transferred to a separating funnel and the layers were separated. The aqueous layer was extracted with dichloromethane (50 ml) and the organic solutions were combined, dried (MgSO4) and concentrated in vacuo. The residue was purified by chromatography on silica eluting with 1:1 hexane/dichloromethane. The product-containing fractions were combined and concentrated in vacuo to give the title compound as a colourless oil, 10 g.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

1-(2-Bromoethyl)-4-fluorobenzene was prepared from 4-fluorophenylacetic acid as described above for 1-(2-bromoethyl)-2-fluorobenzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Bromoethyl)-4-fluorobenzene
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